molecular formula C10H15N5O4 B1511431 [5',5''-2H2]2'-deoxyadenosine 1-hydrate CAS No. 478510-81-5

[5',5''-2H2]2'-deoxyadenosine 1-hydrate

Cat. No.: B1511431
CAS No.: 478510-81-5
M. Wt: 271.27 g/mol
InChI Key: WZJWHIMNXWKNTO-SUJLILKXSA-N
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Description

[5’,5’‘-2H2]2’-deoxyadenosine 1-hydrate is a chemical compound used in scientific research. It serves as a crucial tool for studying DNA and RNA modifications. Its unique properties enable investigations into the functions and mechanisms of nucleic acids, providing valuable insights into genetic processes .


Synthesis Analysis

The synthesis of [5’,5’‘-2H2]2’-deoxyadenosine 1-hydrate involves labeling the 2’-deoxyadenosine monohydrate molecule with deuterium isotopes. This labeled analogue is essential for tracing and understanding biochemical pathways and interactions within nucleic acids. Researchers employ specialized synthetic methods to introduce deuterium atoms into the adenosine structure, resulting in the desired compound .


Molecular Structure Analysis

  • The compound exists as a monohydrate, with one water molecule associated with each molecule of 2’-deoxyadenosine .

Chemical Reactions Analysis

[5’,5’‘-2H2]2’-deoxyadenosine 1-hydrate participates in various chemical reactions relevant to nucleic acid metabolism. These reactions include phosphorylation, glycosidic bond formation, and interactions with enzymes involved in DNA replication and repair. Researchers use this labeled compound to investigate the kinetics and thermodynamics of these reactions .


Physical and Chemical Properties Analysis

  • Related CAS Numbers :
    • Unlabeled anhydrous 2’-deoxyadenosine: CAS 958-09-8 .

Mechanism of Action

The mechanism of action of [5’,5’‘-2H2]2’-deoxyadenosine 1-hydrate lies in its incorporation into DNA during replication and transcription. As a labeled analogue, it allows researchers to track the movement of deuterium-labeled nucleotides within the genome. By understanding how it interacts with DNA polymerases and other enzymes, scientists gain insights into DNA synthesis and repair processes .

Safety and Hazards

As with any chemical compound, safety precautions should be followed. Researchers handling [5’,5’‘-2H2]2’-deoxyadenosine 1-hydrate must adhere to standard laboratory practices, including proper protective gear, ventilation, and waste disposal. Consult Material Safety Data Sheets (MSDS) for specific safety information .

Properties

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[dideuterio(hydroxy)methyl]oxolan-3-ol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i2D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJWHIMNXWKNTO-SUJLILKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745896
Record name 2'-Deoxy(C~5'~,C~5'~-~2~H_2_)adenosine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478510-81-5
Record name 2'-Deoxy(C~5'~,C~5'~-~2~H_2_)adenosine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 478510-81-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5',5''-2H2]2'-deoxyadenosine 1-hydrate
Reactant of Route 2
[5',5''-2H2]2'-deoxyadenosine 1-hydrate
Reactant of Route 3
[5',5''-2H2]2'-deoxyadenosine 1-hydrate
Reactant of Route 4
[5',5''-2H2]2'-deoxyadenosine 1-hydrate
Reactant of Route 5
[5',5''-2H2]2'-deoxyadenosine 1-hydrate
Reactant of Route 6
[5',5''-2H2]2'-deoxyadenosine 1-hydrate

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